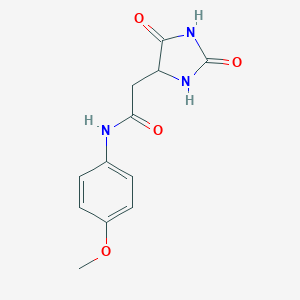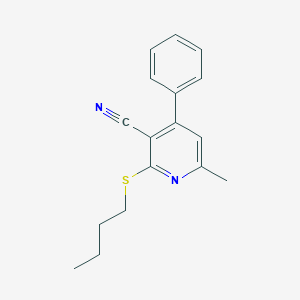![molecular formula C18H15N3O B241711 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile, also known as TAK-779, is a potent and selective antagonist of the chemokine receptor CCR5. This molecule has been extensively studied for its potential use in the treatment of HIV and other inflammatory diseases. In
作用機序
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile works by binding to the CCR5 receptor and preventing the binding of its natural ligands, such as the chemokines RANTES, MIP-1α, and MIP-1β. This prevents the recruitment of immune cells to sites of inflammation, reducing inflammation and tissue damage. 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has also been shown to inhibit the entry of HIV into target cells, as the virus requires the CCR5 receptor to enter cells.
Biochemical and Physiological Effects
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been shown to have potent anti-inflammatory effects in preclinical models of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and colitis. In addition, 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been shown to reduce the viral load in preclinical models of HIV, and has been tested in clinical trials for its potential use in the treatment of HIV. 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has also been shown to have minimal toxicity in preclinical studies.
実験室実験の利点と制限
One advantage of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile is its potency and selectivity for the CCR5 receptor, making it a useful tool for studying the role of this receptor in inflammation and disease. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile. One area of interest is the potential use of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile in the treatment of other inflammatory diseases, such as psoriasis and asthma. Another area of interest is the development of more potent and selective CCR5 antagonists, which could have improved efficacy and fewer side effects. Finally, the use of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile in combination with other drugs, such as antiretroviral therapy for HIV, could lead to improved outcomes for patients.
合成法
The synthesis of 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile involves a series of steps, starting with the preparation of 3-amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 2,4-dicyanopyridine to yield 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile. The overall yield of this synthesis is around 10%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been extensively studied for its potential use in the treatment of HIV and other inflammatory diseases. The chemokine receptor CCR5 is involved in the recruitment of immune cells to sites of inflammation, and blocking this receptor can reduce inflammation and tissue damage. 3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile has been shown to be a potent and selective antagonist of CCR5, and has been tested in preclinical models of HIV and other inflammatory diseases.
特性
製品名 |
3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile |
|---|---|
分子式 |
C18H15N3O |
分子量 |
289.3 g/mol |
IUPAC名 |
2-amino-4-cyclopropyl-6-(4-methoxyphenyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C18H15N3O/c1-22-13-6-4-12(5-7-13)15-8-14(11-2-3-11)16(9-19)18(21)17(15)10-20/h4-8,11H,2-3,21H2,1H3 |
InChIキー |
PRBXKDGZUYHJIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3CC3 |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)



![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)

![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)

![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)
![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)